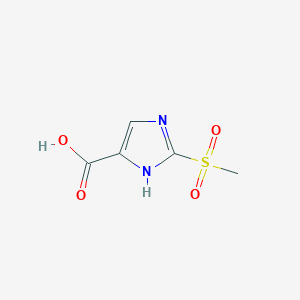

2-(Methylsulfonyl)imidazole-5-carboxylic Acid

Descripción

Propiedades

Fórmula molecular |

C5H6N2O4S |

|---|---|

Peso molecular |

190.18 g/mol |

Nombre IUPAC |

2-methylsulfonyl-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C5H6N2O4S/c1-12(10,11)5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |

Clave InChI |

ZPACWWMJIYDDEH-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=NC=C(N1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Approaches to Imidazole-5-carboxylic Acids

The synthesis of imidazole-5-carboxylic acids typically involves the construction of the imidazole ring followed by selective functionalization at the 2- and 5-positions. Key strategies include:

- Cycloaddition reactions involving imidoyl chlorides and isocyanides to form substituted imidazole rings, as demonstrated in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and related derivatives.

- Oxidation of imidazole-4,5-dicarboxylic acid derivatives to introduce carboxylic acid groups at specific positions, often using oxygen-based oxidants under acidic conditions.

- N-alkylation and subsequent oxidation of imidazole-2-carboxaldehydes to carboxylic acids using environmentally friendly oxidants such as hydrogen peroxide.

These methods provide a foundation for preparing functionalized imidazole carboxylic acids like 2-(Methylsulfonyl)imidazole-5-carboxylic acid.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, analogous methods can be adapted from related imidazole carboxylic acid syntheses:

Step 1: Synthesis of 2-(Methylthio)imidazole Intermediate

- Starting from imidazole, selective substitution at the 2-position with a methylthio group (–SCH3) can be achieved via nucleophilic substitution or transition metal-catalyzed coupling reactions.

Step 2: Oxidation of Methylthio to Methylsulfonyl

- The methylthio substituent is oxidized to the methylsulfonyl group (–SO2CH3) using strong oxidants such as hydrogen peroxide or peracids under controlled conditions.

- This oxidation step is critical and must be monitored to avoid over-oxidation or ring degradation.

Step 4: Purification and Characterization

Environmentally Friendly Oxidation Methods

A notable green chemistry approach involves the oxidation of N-alkylimidazole-2-carboxaldehydes to corresponding carboxylic acids using 30% hydrogen peroxide in water at room temperature. This method produces water as the only by-product and avoids the use of heavy metal catalysts, making it a sustainable alternative.

Data Tables and Comparative Analysis

In-Depth Research Findings

- Oxidation under acidic conditions (e.g., concentrated sulfuric acid with hydrogen peroxide) has been demonstrated to efficiently convert 2-alkylimidazole derivatives to 4,5-dicarboxylic acids, suggesting a possible route for the 5-carboxylic acid introduction in the target compound.

- The use of hydrogen peroxide as an oxidant in aqueous media for the conversion of aldehyde to carboxylic acid on imidazole rings is both effective and environmentally benign.

- Steric and electronic effects of substituents on the imidazole ring influence the efficiency of ring formation and subsequent functionalization steps.

- Characterization data such as 1H NMR signals in the range of 9.7–9.9 ppm for aldehydic protons and 4.5–4.7 ppm for methylene protons, and 13C NMR shifts for carbonyl carbons, provide reliable markers for monitoring synthesis progress.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylsulfonyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.

Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .

Aplicaciones Científicas De Investigación

2-(Methylsulfonyl)imidazole-5-carboxylic Acid has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-(Methylsulfonyl)imidazole-5-carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions that modulate the activity of these targets . The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.

Comparación Con Compuestos Similares

Key Observations :

- The methylsulfonyl group enhances water solubility compared to hydrophobic vinyl or mercapto groups.

- Thiol (-SH) and sulfanyl (-S-) derivatives are more reactive in metal coordination, whereas sulfonyl groups stabilize charge distribution .

Benzimidazole-5-carboxylic Acid Derivatives with Aromatic Substituents

Substituents on the benzimidazole scaffold significantly alter biological activity:

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -F) enhance cytotoxicity, while hydroxyl (-OH) groups improve solubility .

- Methylsulfonyl derivatives may lack the direct hydrogen-bonding capacity of phenolic -OH groups but offer metabolic stability .

Imidazole-5-carboxylic Acid Derivatives with Nitrogen Modifications

Substitution at the imidazole nitrogen impacts pharmacokinetics:

Key Observations :

- Methylsulfonyl at position 2 (vs. alkyl/phenyl at position 1) prioritizes electronic effects over steric hindrance.

Physicochemical Properties and Reactivity

- Melting Points : Benzimidazole-5-carboxylic acids with hydroxylphenyl substituents exhibit melting points >300°C due to intermolecular hydrogen bonding . Methylsulfonyl analogs likely have lower melting points due to reduced symmetry.

- Synthetic Yields : Derivatives like 2-(2,4-dihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid achieve 94% yield in deep eutectic solvents, suggesting efficient routes for polar analogs .

- Acidity : The methylsulfonyl group increases the acidity of the imidazole N-H compared to electron-donating groups (e.g., -OCH₃) .

Q & A

Q. What are the optimal synthetic routes for 2-(methylsulfonyl)imidazole-5-carboxylic acid, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, including sulfonylation of imidazole precursors and subsequent carboxylation. Polar solvents (e.g., DMF or DMSO) and controlled temperatures (40–60°C) are critical to minimize side reactions like hydrolysis of the methylsulfonyl group. Catalysts such as DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl at C2 and carboxylic acid at C5).

- FT-IR to confirm functional groups (S=O stretch at ~1150–1300 cm⁻¹; carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).

- Mass spectrometry (ESI-MS) to validate molecular weight (C₅H₇N₂O₄S, exact mass: 191.01 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Screen for antimicrobial activity using disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Test concentrations ranging from 1–100 µM to assess dose-dependent effects. Include positive controls like ampicillin and fluconazole .

Q. How does solubility impact experimental design for in vitro studies?

The compound’s solubility varies with pH due to the carboxylic acid group. Use buffered solutions (pH 7.4 for physiological conditions) and polar aprotic solvents (e.g., DMSO) for stock solutions. Conduct solubility assays via HPLC or UV-Vis spectroscopy to determine working concentrations .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent carriers) or microbial strains. Standardize protocols across labs and validate findings using orthogonal assays (e.g., microbroth dilution for MIC determination). Perform structure-activity relationship (SAR) studies with analogs to isolate contributing functional groups .

Q. What advanced techniques characterize its thermal stability and degradation pathways?

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures (>200°C expected due to aromatic stability).

- Differential Scanning Calorimetry (DSC) to identify phase transitions.

- High-Resolution Mass Spectrometry (HR-MS) to detect degradation byproducts, such as sulfonic acid derivatives .

Q. How can computational modeling predict interactions with biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and compare with known inhibitors (e.g., methotrexate for DHFR) .

Q. What strategies mitigate interference from genotoxic impurities during synthesis?

Monitor impurities (e.g., methylsulfonyl chloride residues) via LC-MS. Implement orthogonal purification steps, such as activated carbon filtration or preparative HPLC. Follow ICH Q3 guidelines to ensure impurities remain below thresholds (e.g., <1.5 µg/day for genotoxins) .

Methodological Resources

- Databases : PubChem (CID: [retrieve via CAS RN]), CAS Common Chemistry.

- Analytical Tools : Gaussian for DFT calculations, PyMOL for protein-ligand visualization.

- Protocols : Refer to Journal of Medicinal Chemistry for SAR best practices and Analytical Chemistry for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.